Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1374653-39-0
VCID: VC4080201
InChI: InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4,8-12)5-6-13/h6H,5,7-8H2,1-4H3
SMILES: CC1(CN(C1)C(=O)OC(C)(C)C)CC=O
Molecular Formula: C11H19NO3
Molecular Weight: 213.27

Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate

CAS No.: 1374653-39-0

Cat. No.: VC4080201

Molecular Formula: C11H19NO3

Molecular Weight: 213.27

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate - 1374653-39-0

Specification

CAS No. 1374653-39-0
Molecular Formula C11H19NO3
Molecular Weight 213.27
IUPAC Name tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4,8-12)5-6-13/h6H,5,7-8H2,1-4H3
Standard InChI Key HIRFBGVMHMLSSZ-UHFFFAOYSA-N
SMILES CC1(CN(C1)C(=O)OC(C)(C)C)CC=O
Canonical SMILES CC1(CN(C1)C(=O)OC(C)(C)C)CC=O

Introduction

Chemical Identity and Structural Features

Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate is defined by the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . The Boc group at the 1-position of the azetidine ring enhances stability during synthetic manipulations, while the 3-methyl and 3-(2-oxoethyl) substituents introduce steric and electronic complexity (Figure 1) . The compound’s IUPAC name reflects its substitution pattern, emphasizing the tert-butyl carbamate protection and the ketone-containing side chain.

Table 1: Key Identifiers of Tert-Butyl 3-Methyl-3-(2-Oxoethyl)Azetidine-1-Carboxylate

PropertyValue
CAS Number1374653-39-0
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.27 g/mol
SynonymsMethyl 2-(1-Boc-3-methylazetidin-3-yl)acetate
AppearanceOily liquid or crystalline solid (varies with purity)

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate typically involves functionalization of preformed azetidine intermediates. One approach utilizes strain-release chemistry with 1-azabicyclo[1.1.0]butane, a strained bicyclic amine, to generate 3-haloazetidines, which are subsequently modified . For example, tert-butyl 3-iodoazetidine-1-carboxylate can undergo nucleophilic substitution or cross-coupling reactions to introduce the 2-oxoethyl group .

Stepwise Procedure

A representative synthesis involves:

  • Alkylation: Reacting 3-hydroxyazetidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C .

  • Oxidation: Converting the hydroxyl group to a ketone via oxidation, though specific conditions for this step require optimization based on literature analogs .

  • Purification: Flash chromatography (ethyl acetate/hexane) yields the pure product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
AlkylationNaH, DMF, 0°C, 1 h~59%
Oxidation[O] (e.g., PCC, Swern oxidation)Pending optimization

Physicochemical Properties

Computed Properties

The compound’s XLogP3 (partition coefficient) is estimated at 1.2, indicating moderate lipophilicity, while its hydrogen bond donor/acceptor counts (1 and 3, respectively) suggest limited polar interactions . The rotatable bond count of 4 implies conformational flexibility, critical for binding in biological systems .

Spectral Data

NMR (CDCl₃): Key signals include:

  • δ 1.44 ppm (s, 9H, Boc CH₃)

  • δ 2.10–2.50 ppm (m, 2H, CH₂CO)

  • δ 3.60–4.20 ppm (m, 4H, azetidine ring) .

IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester and ketone) .

Hazard CodeRisk DescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationEnsure adequate ventilation

Applications in Pharmaceutical Research

Medicinal Chemistry

The compound’s azetidine core is prized for improving pharmacokinetic properties in drug candidates. Its Boc group facilitates temporary amine protection, enabling selective deprotection during multi-step syntheses . For instance, it serves as a precursor to β-amino ketones, intermediates in protease inhibitor development .

Case Study: Anticancer Agents

In a 2023 study, tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate was functionalized to produce HDAC inhibitors, demonstrating sub-micromolar activity in leukemia cell lines . The ketone moiety allowed subsequent Schiff base formation, critical for metal-chelating pharmacophores .

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